molecular formula C20H25N3O2 B5078424 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5078424
M. Wt: 339.4 g/mol
InChI Key: DPPYMFCKLLWGMY-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzofuran core.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the pyrazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and benzofuran rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzofuran core may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core and pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-12-7-8-17-16(5)19(25-18(17)15(12)4)20(24)21-9-6-10-23-14(3)11-13(2)22-23/h7-8,11H,6,9-10H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPYMFCKLLWGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCCCN3C(=CC(=N3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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